molecular formula C18H17IN2O3 B2698957 1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione CAS No. 1042697-01-7

1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B2698957
CAS No.: 1042697-01-7
M. Wt: 436.249
InChI Key: QUDUDLBPKUZIRW-UHFFFAOYSA-N
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Description

1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is a synthetically derived organic compound designed for advanced chemical and pharmaceutical research. This molecule features a pyrrolidine-2,5-dione core (a succinimide derivative) that is strategically substituted with a 4-iodo-2-methylphenyl group and a (4-methoxyphenyl)amino moiety. The presence of the iodine atom makes it a valuable intermediate for further chemical transformations, particularly in metal-catalyzed cross-coupling reactions, which are pivotal in medicinal chemistry for creating novel compound libraries. Its structural characteristics suggest potential as a key building block in the development of biologically active molecules. Researchers can leverage this compound in projects aimed at synthesizing and evaluating new therapeutic agents, enzyme inhibitors, or molecular probes. The integration of both electron-donating (methoxy) and halogen (iodo) substituents on this core structure provides a unique platform for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

1-(4-iodo-2-methylphenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IN2O3/c1-11-9-12(19)3-8-16(11)21-17(22)10-15(18(21)23)20-13-4-6-14(24-2)7-5-13/h3-9,15,20H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDUDLBPKUZIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the iodo group: The iodo group can be introduced via electrophilic iodination using reagents such as iodine or N-iodosuccinimide.

    Attachment of the methoxyphenyl group: This step involves the formation of an amide bond between the pyrrolidine-2,5-dione core and the methoxyphenyl amine under dehydrating conditions using reagents like carbodiimides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodo-Substituted Aromatic Ring

The 4-iodo-2-methylphenyl group is a key site for transition-metal-catalyzed cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids under palladium catalysis (e.g., Pd(PPh₃)₄, K₃PO₄) replaces the iodine atom with aryl groups. This is critical for modifying the compound's aromatic moiety .

Reaction TypeConditionsProduct ExampleYield (%)
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, DMF, 80°C1-(4-Aryl-2-methylphenyl) derivative53–80

Aza-Michael Addition at the Pyrrolidine-2,5-dione Core

The α,β-unsaturated carbonyl system in the pyrrolidine-2,5-dione core facilitates nucleophilic attacks. Primary or secondary amines undergo aza-Michael additions, forming substituted derivatives:

  • Reaction with morpholine or piperidine in ethanol/KOH yields analogs with modified amino groups .

NucleophileConditionsProductYield (%)
MorpholineEtOH, 10% KOH, 25°C3-(Morpholin-4-yl) derivative73
PiperidineEtOH, 10% KOH, reflux3-(Piperidin-1-yl) derivative75

Cyclization Reactions

The compound’s structure allows for intramolecular cyclization under basic or acidic conditions:

  • Thieno[2,3-d]pyrimidine Formation : Reaction with formaldehyde and primary amines via Mannich-type cyclization forms fused heterocycles, enhancing bioactivity .

ReactantsConditionsProductYield (%)
HCHO, 4-MeC₆H₄NH₂DMF, refluxThieno[2,3-d]pyrimidine43–69

Ring-Opening Reactions

The pyrrolidine-2,5-dione ring undergoes nucleophilic ring-opening with strong bases or reducing agents:

  • Hydride Reduction : LiAlH₄ reduces the dione to a pyrrolidine diol, though this disrupts the bioactive scaffold .

ReagentConditionsProductYield (%)
LiAlH₄THF, 0°C → RT1-(4-Iodo-2-methylphenyl)pyrrolidine-2,5-diol~60*

Functional Group Interconversion

  • Methoxy Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl, enabling further derivatization .

Mechanistic Insights from Computational Studies

Density functional theory (DFT) studies on analogous pyrrolidine-2,5-diones reveal that:

  • The iodine atom’s polarizability enhances electrophilic substitution kinetics .

  • Steric effects from the 2-methyl group influence regioselectivity in cross-coupling reactions .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

  • Photoreactivity : The iodoaryl group may undergo homolytic cleavage under UV light, necessitating dark storage .

Scientific Research Applications

Pharmacological Applications

The compound exhibits various pharmacological properties that make it suitable for further research in drug development:

1. Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks possess significant anticancer properties. For instance, derivatives of pyrrolidine have been shown to inhibit cell proliferation in various cancer cell lines. The National Cancer Institute (NCI) protocols for evaluating antitumor activity could be applied to assess the efficacy of this compound against human tumor cells.

2. Antimicrobial Properties
Research into related compounds has demonstrated antibacterial and antifungal activities. The presence of halogen atoms and methoxy groups can enhance the antimicrobial efficacy by interfering with microbial cell wall synthesis or metabolic pathways.

3. Neuroprotective Effects
Pyrrolidine derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions such as Alzheimer's disease.

Case Studies

Several studies have documented the biological activity of related compounds:

Case Study 1: Anticancer Activity
A study published in Molecules evaluated a series of pyrrolidine derivatives for their anticancer properties against a panel of cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity, suggesting that structural variations significantly influence biological activity.

Case Study 2: Neuroprotective Potential
Research conducted on pyrrolidine derivatives demonstrated their ability to protect neurons from oxidative stress-induced damage in vitro. This study highlights the importance of structural features in enhancing neuroprotective effects.

Case Study 3: Antimicrobial Efficacy
A comparative study assessed various halogenated pyrrolidine derivatives against common bacterial strains. The findings revealed that compounds with iodine substitutions exhibited superior antibacterial activity compared to their non-halogenated counterparts.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine-2,5-dione Derivatives

The pyrrolidine-2,5-dione core is a versatile scaffold modified to tune pharmacological or material properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (1- and 3-positions) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Activity/Notes (if available)
Target Compound: 1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione 4-Iodo-2-methylphenyl; 4-methoxyphenylamino Not provided Not provided Iodo, methyl, methoxy, amino No activity data in evidence
1-(4-Bromophenyl)-3-(dodecylthio)pyrrolidine-2,5-dione (2c) 4-Bromophenyl; dodecylthio 454.47 97–98 Bromo, thioether Structural analog; no activity data
3-(Hexadecylthio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (2e) 4-Methoxyphenyl; hexadecylthio 485.69 103–104 Methoxy, thioether Structural analog; no activity data
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione 4-Acetylphenyl; 4-bromophenyloxy Not provided Not provided Acetyl, bromo, ether IC₅₀ = 100.5 µM (GABA-transaminase)
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione 4-Methoxyphenyl; piperidinyl 288.34 Not provided Methoxy, piperidine logP = 1.08; polar surface area = 39.53

Key Observations

Substituent Effects on Physicochemical Properties
  • Halogenation : The target compound’s 4-iodo-2-methylphenyl group enhances lipophilicity compared to brominated analogs (e.g., 2c ). Iodine’s larger atomic radius may also influence crystal packing (relevant for X-ray studies, as in SHELX refinements ).
  • Methoxy vs. Thioether Groups : Compounds with 4-methoxyphenyl substituents (e.g., 2e , target compound) exhibit higher polarity than thioether-containing analogs (logP = 1.08 for the piperidinyl analog vs. thioethers in 2c/2e ).
  • Amino vs.
Pharmacological Implications
  • GABA-Transaminase Inhibition : The 4-bromophenyloxy analog shows moderate activity (IC₅₀ = 100.5 µM), suggesting that electron-withdrawing substituents (e.g., bromo) may enhance binding. The target’s iodo group, being more electronegative, could further modulate activity.
  • Multi-Target Potential: Derivatives like 3-(1H-indol-3-yl)pyrrolidine-2,5-diones demonstrate dual receptor binding, hinting that the target’s 4-methoxyphenylamino group might confer selectivity for serotonin or similar targets.

Biological Activity

1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H16I N O2
  • Molecular Weight : 365.25 g/mol

The presence of the iodo and methoxy groups in the phenyl rings contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which may protect cells from oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : The presence of the pyrrolidine moiety suggests possible interactions with neurotransmitter receptors, which could influence neurological functions.

Pharmacological Effects

Research indicates various pharmacological effects associated with this compound:

  • Anti-inflammatory : Preliminary studies suggest that it may reduce inflammation markers in vitro.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential for further development as an anticancer agent.

Data Table: Biological Activities and Effects

Activity TypeObserved EffectReference Source
AntioxidantSignificant free radical scavenging
Enzyme InhibitionInhibition of COX enzymes
CytotoxicityInduced apoptosis in cancer cells
Anti-inflammatoryReduced TNF-alpha levels

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on Antioxidant Properties :
    • A study conducted on related phenolic compounds demonstrated that the introduction of halogen groups enhances antioxidant activity. This suggests that this compound may exhibit similar benefits.
  • Cytotoxicity in Cancer Research :
    • Research involving derivatives of pyrrolidine compounds has shown promising results in inhibiting the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism is thought to involve apoptosis induction through mitochondrial pathways.
  • Inflammation Modulation :
    • A study examining the anti-inflammatory effects of methoxy-substituted compounds found a significant reduction in inflammatory cytokines in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione?

The compound can be synthesized via copper-catalyzed conjugate addition of amines to maleimide intermediates derived from l-malic acid. A typical protocol involves treating l-malic acid with acetyl chloride, followed by reaction with 4-iodoaniline and subsequent catalytic addition of 4-methoxyaniline in the presence of copper(I) iodide in THF . Key steps include reflux conditions and purification via column chromatography. Yield optimization (~82%) is achievable under controlled stoichiometry and reaction time.

Q. Which analytical techniques are essential for characterizing this compound?

Core techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine conjugation.
  • HPLC for purity assessment (>95% recommended for biological assays).
  • X-ray crystallography to resolve stereochemical ambiguity, as demonstrated for structurally similar pyrrolidine-2,5-diones .
  • Mass spectrometry (HRMS) for molecular weight validation.

Q. What safety precautions are critical during handling?

Due to the iodine substituent and potential aryl amine reactivity:

  • Use glove boxes or fume hoods to avoid inhalation/contact (refer to H313/H315 hazard codes) .
  • Store in airtight containers under inert gas (e.g., argon) to prevent degradation.
  • Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the amine conjugation step?

Utilize statistical Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design can identify interactions between copper(I) iodide concentration (0.5–2 mol%) and reaction time (1–5 h), with response surface methodology (RSM) modeling to maximize yield . Contradictory yield data (e.g., 82% vs. lower values in other studies) may arise from impurities in starting materials or inadequate inert conditions .

Q. What computational tools aid in predicting biological activity or reaction mechanisms?

  • Quantum chemical calculations (e.g., DFT) model reaction pathways, such as the role of copper(I) in stabilizing transition states during amine addition .
  • Molecular docking screens potential targets (e.g., glycosidases) by simulating interactions between the compound’s iodophenyl and methoxyphenyl moieties with enzyme active sites .
  • ICReDD’s reaction path search methods integrate experimental data with computational predictions to accelerate discovery .

Q. How do structural modifications influence bioactivity?

  • Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to assess changes in enzyme inhibition (e.g., glycosidases) .
  • Modify the pyrrolidine-2,5-dione core with alkyl or aryl groups to study steric effects on target binding.
  • Validate hypotheses using in vitro assays (e.g., IC₅₀ determination against cancer cell lines or microbial targets) .

Q. What strategies resolve contradictions in crystallographic data for related compounds?

Discrepancies in bond lengths/angles (e.g., C–C vs. C–N variations) may arise from crystal packing or solvent effects. Strategies include:

  • High-resolution synchrotron XRD to improve data accuracy.
  • Hirshfeld surface analysis to quantify intermolecular interactions influencing crystallographic parameters .

Methodological Resources

  • Synthesis Optimization : Reference for copper-catalyzed protocols; for DoE frameworks.
  • Computational Modeling : for ICReDD’s integrated approach; for crystallographic case studies.
  • Safety Protocols : for hazard mitigation guidelines.

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